molecular formula C9H8Cl3NO B1644902 2-chloro-N-(2,6-dichlorophenyl)propanamide CAS No. 42276-43-7

2-chloro-N-(2,6-dichlorophenyl)propanamide

Cat. No. B1644902
CAS RN: 42276-43-7
M. Wt: 252.5 g/mol
InChI Key: IBMAPKQNFTUQJD-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,6-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C9H8Cl3NO and a molecular weight of 252.53 . It is typically available in powder form .


Molecular Structure Analysis

The InChI code for “2-chloro-N-(2,6-dichlorophenyl)propanamide” is 1S/C9H8Cl3NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14) . This indicates the presence of a chlorine-substituted phenyl group attached to a propanamide moiety .


Physical And Chemical Properties Analysis

“2-chloro-N-(2,6-dichlorophenyl)propanamide” is a powder that is stored at room temperature .

Scientific Research Applications

Nonlinear Optical Materials

A study on N-(2-chlorophenyl)-(1-propanamide), a compound similar to 2-chloro-N-(2,6-dichlorophenyl)propanamide, highlighted its potential as an organic nonlinear optical material. Researchers synthesized and characterized the material, showing its utility in electro-optic and nonlinear optical applications due to favorable properties such as transparency and crystal structure. These materials are crucial for advancements in photonics, including laser technology and optical communication (S. Prabhu & P. Rao, 2000; S. Prabhu et al., 2001).

Structural and Optical Properties

Another study focused on the structural, dielectric, and optical properties of N-(2 chlorophenyl)-(1-propanamide) (NCP) single crystals, which bear similarity to 2-chloro-N-(2,6-dichlorophenyl)propanamide. The research showed that these crystals possess useful optical transmission and band gap determination, making them suitable for various electronic and optical device applications (P. Srinivasan et al., 2006).

Antimicrobial Properties

Research on arylsubstituted halogen(thiocyanato)amides, which include structures related to 2-chloro-N-(2,6-dichlorophenyl)propanamide, explored their synthesis, cyclization, and antimicrobial properties. These compounds showed potential as antibacterial and antifungal agents, suggesting their use in developing new antimicrobial treatments (V. Baranovskyi et al., 2018).

Environmental Applications

The photocatalytic removal of 2,4,6-trichlorophenol from water using ZnO powder was investigated, highlighting the potential environmental application of similar chlorophenol derivatives in water treatment and pollution abatement. This study underlines the importance of such compounds in addressing water pollution and enhancing water quality (U. Gaya et al., 2010).

properties

IUPAC Name

2-chloro-N-(2,6-dichlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMAPKQNFTUQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,6-dichlorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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